(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(1-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
Overview
Description
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(1-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound that features a combination of pyrazole, naphthalene, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(1-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and naphthalene intermediates, followed by their coupling and subsequent functionalization to introduce the phenol group.
Preparation of Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Naphthalene Intermediate: The naphthalene derivative is prepared through Friedel-Crafts acylation, followed by nitration and reduction steps.
Coupling Reaction: The pyrazole and naphthalene intermediates are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(1-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(1-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(1-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2-[1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-5-yl]methanol: Similar structure but with a methanol group instead of phenol.
2-[1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-5-yl]aniline: Similar structure but with an aniline group instead of phenol.
Uniqueness
The presence of the phenol group in (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(1-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE imparts unique chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential for hydrogen bonding, which can influence its biological activity and material properties.
Properties
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-[3-(2-hydroxyphenyl)-5-naphthalen-1-yl-3,4-dihydropyrazol-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-2-28-15-22(30(33)34)24(27-28)25(32)29-21(19-11-5-6-13-23(19)31)14-20(26-29)18-12-7-9-16-8-3-4-10-17(16)18/h3-13,15,21,31H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHXAPCCOMTKHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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